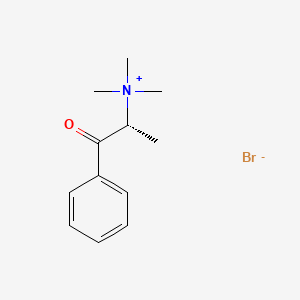

(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide

Beschreibung

(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a trimethylammonium group attached to an alpha-methylphenacyl moiety, with bromide as the counterion

Eigenschaften

CAS-Nummer |

55380-59-1 |

|---|---|

Molekularformel |

C12H20BrNO |

Molekulargewicht |

274.20 g/mol |

IUPAC-Name |

[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-trimethylazanium;bromide |

InChI |

InChI=1S/C12H20NO.BrH/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,1-4H3;1H/q+1;/p-1/t10-,12-;/m0./s1 |

InChI-Schlüssel |

QNYXXJBMEPUNIY-JGAZGGJJSA-M |

SMILES |

CC(C(=O)C1=CC=CC=C1)[N+](C)(C)C.[Br-] |

Isomerische SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)[N+](C)(C)C.[Br-] |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)[N+](C)(C)C.[Br-] |

Andere CAS-Nummern |

55380-59-1 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Anion Exchange Resin Method

A widely used and efficient method involves the use of a bromine-type strongly basic anion exchange resin to convert quaternary ammonium iodides or other salts into the corresponding bromides.

- Dissolve the quaternary ammonium precursor (e.g., trimethyl(alpha-methylphenacyl)ammonium iodide) in a protic solvent such as deionized water.

- Pass this solution through a column packed with bromine-type strongly basic anion exchange resin. The resin is pretreated by soaking in alcoholic solvent, acid, and sodium hydroxide solutions sequentially, then equilibrated with saturated aqueous sodium bromide to ensure bromide ion saturation.

- Collect the effluent containing the ammonium bromide salt.

- Evaporate the solvent under controlled temperature (60–80 °C) to obtain the dry quaternary ammonium bromide salt.

Example Data from Related Compounds:

| Compound Example | Precursor Amount (g/mmol) | Solvent Volume (mL) | Resin Volume (mL) | Yield (%) | Melting Point (°C) | 1H NMR Highlights (CDCl3) |

|---|---|---|---|---|---|---|

| Methyl diethyl hexadecyl ammonium bromide | 2.3 g (5.2 mmol) | 300 mL deionized H2O | 220 mL | 95.2 | 71–74 | 0.86 (t, 3H), 3.52 (s, 3H) |

| Trimethylammonium (2-pentadecyl) eicosyl bromide | 3.6 g (5.2 mmol) | 240 mL deionized H2O | 180 mL | 93.0 | 85–87 | 0.88 (t, 6H), 3.50 (s, 9H) |

These examples demonstrate high yields and purity achievable by this method, which can be adapted for the synthesis of (R-(R,S))-Trimethyl(alpha-methylphenacyl)ammonium bromide by selecting the appropriate ammonium precursor.

Direct Synthesis from Ammonia and Bromine

Another approach involves synthesizing ammonium bromide salts directly from ammonia and elemental bromine under carefully controlled pH and temperature conditions, which is applicable for producing high-purity ammonium bromide reagents.

- Prepare an ammonia solution by dissolving ammonia gas in distilled water, controlling pH between 10 and 12 and relative density between 18–22 °Be.

- Slowly add elemental bromine to the ammonia solution under stirring at 60–80 °C.

- Adjust the pH to 7–8 by adding ammonia to complete the reaction.

- If bromate or free bromine remains, further ammonia addition raises pH to 9 to remove these impurities.

- Adjust pH back to 7–8 with bromine to finalize the reaction.

- Concentrate the solution by heating to 150–170 °C until the desired relative density is reached.

- Cool the concentrated solution to crystallize the ammonium bromide.

- Separate crystals by centrifugation and dry to obtain a high-purity ammonium bromide product.

| Step | Conditions |

|---|---|

| Ammonia solution pH | 10–12 |

| Relative density (°Be) | 18–22 |

| Bromine to ammonia ratio | 3.2–3.5 : 1 (weight ratio) |

| Reaction temperature | 60–80 °C (synthesis), 150–170 °C (concentration) |

| Final pH adjustment | 7–8 |

This method yields ammonium bromide of top-grade purity with low foreign matter content, suitable for pharmaceutical applications and potentially adaptable for quaternary ammonium bromide salt synthesis.

Comparative Analysis of Methods

| Feature | Anion Exchange Resin Method | Direct Ammonia-Bromine Synthesis |

|---|---|---|

| Starting Material | Quaternary ammonium iodide or halide salts | Ammonia gas and elemental bromine |

| Solvent | Protic solvents (water, alcohol) | Aqueous ammonia solution |

| Reaction Conditions | Room temperature to 80 °C | 60–80 °C synthesis, 150–170 °C concentration |

| Purification | Resin column filtration and solvent evaporation | Crystallization and drying |

| Yield | High (>90%) | High, with high purity |

| Scalability | Suitable for lab and pilot scale | Suitable for industrial scale |

| Complexity | Moderate, requires resin preparation | Simple, fewer steps but requires precise pH control |

Research Findings and Notes

- The anion exchange resin method is highly effective for converting quaternary ammonium iodides to bromides without introducing impurities, preserving stereochemical integrity important for chiral compounds like (R-(R,S))-Trimethyl(alpha-methylphenacyl)ammonium bromide.

- The direct synthesis method provides a cost-effective and scalable route for ammonium bromide salts, emphasizing process control to avoid bromate contamination, which is critical for pharmaceutical-grade materials.

- Both methods require precise control of pH and temperature to ensure product purity and yield.

- The anion exchange resin method allows for mild reaction conditions suitable for sensitive substituents on the ammonium compound.

Summary Table of Preparation Conditions for (R-(R,S))-Trimethyl(alpha-methylphenacyl)ammonium bromide

| Step | Description | Conditions/Parameters |

|---|---|---|

| Precursor preparation | Synthesis or procurement of quaternary ammonium iodide or halide salt | Purity >98% |

| Resin preparation | Soak resin in alcohol, acid, base, then saturate with bromide ions | Soaking times >0.5 h each step |

| Anion exchange reaction | Pass precursor solution through bromide resin column | Room temp to 80 °C, aqueous solvent |

| Product isolation | Evaporation of solvent under reduced pressure | 60–80 °C |

| Alternative direct synthesis | React ammonia solution with bromine, pH control, crystallization | pH 7–8, 60–80 °C synthesis, 150–170 °C concentration |

Analyse Chemischer Reaktionen

Types of Reactions: (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.

Oxidation Reactions: The alpha-methylphenacyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium hydroxide or sodium chloride.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, often in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, usually in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Formation of quaternary ammonium salts with different anions.

Oxidation Reactions: Formation of ketones or carboxylic acids.

Reduction Reactions: Formation of secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: Employed in studies of membrane transport and ion channel function due to its ability to interact with biological membranes.

Medicine: Investigated for its potential use as a drug delivery agent, particularly in targeting specific tissues or cells.

Industry: Utilized in the production of surfactants and detergents, as well as in the formulation of antimicrobial agents.

Wirkmechanismus

The mechanism of action of (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect ion channels and transporters, leading to changes in cellular ion balance and signaling pathways. Additionally, the compound’s ability to form stable complexes with various anions makes it useful in phase-transfer catalysis and other chemical processes.

Vergleich Mit ähnlichen Verbindungen

Tetramethylammonium bromide: Similar in structure but lacks the alpha-methylphenacyl group.

Benzyltrimethylammonium bromide: Contains a benzyl group instead of the alpha-methylphenacyl group.

Trimethylphenylammonium bromide: Features a phenyl group directly attached to the ammonium nitrogen.

Uniqueness: (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is unique due to the presence of the alpha-methylphenacyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological membranes and proteins, making it particularly useful in studies of membrane transport and ion channel function. Additionally, the compound’s versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry and industrial applications.

Biologische Aktivität

(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This compound is structurally related to other ammonium salts known for their surfactant properties and biological applications. This article focuses on the biological activity of this compound, summarizing its antimicrobial, cytotoxic, and other relevant biological effects based on current research findings.

Structural Overview

The compound's structure can be represented as follows:

This compound features a trimethylammonium group, which is crucial for its surfactant and biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of quaternary ammonium compounds, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy against various pathogens:

| Pathogen | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Effective | 2-4 | |

| Escherichia coli | Moderate activity | 10-20 | |

| Candida albicans | Low activity | 50-100 |

The compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains, indicating its potential as an antibacterial agent.

Cytotoxicity and Selectivity

Cytotoxicity studies reveal that while this compound shows effective antimicrobial properties, it also poses a risk of cytotoxicity. The selectivity index (SI), which indicates the ratio of cytotoxicity to antimicrobial activity, is crucial for evaluating its therapeutic potential. The following table illustrates the cytotoxicity data:

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| (R-(R*,S*))-Trimethyl... | 15 | 3.75 |

| Gramicidin S | 10 | 1 |

The selectivity index suggests that while the compound is effective against bacteria, it may also affect mammalian cells, necessitating further investigation into its safety profile.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes due to its surfactant properties. This disruption leads to increased permeability and eventual cell lysis. Additionally, studies indicate that the compound may interfere with bacterial metabolic processes, enhancing its efficacy against resistant strains.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various quaternary ammonium compounds against drug-resistant Staphylococcus aureus. The results indicated that this compound had a higher potency compared to traditional antibiotics, highlighting its potential as a new therapeutic agent in treating resistant infections .

- Cytotoxicity Assessment : In a comparative study assessing the cytotoxicity of several ammonium compounds, this compound was found to have moderate cytotoxic effects on human fibroblast cell lines, suggesting a need for careful consideration in therapeutic applications .

Q & A

Q. What protocols validate the compound’s purity for chiral resolution in chromatographic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.